1,6-Dimethylpiperidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,6-dimethylpiperidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(9)4-7(10)8(5)2/h5H,3-4H2,1-2H3 |
InChI Key |
DAODXRWHRQTDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(=O)N1C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,6 Dimethylpiperidine 2,4 Dione
De Novo Synthesis from Acyclic Precursors
The formation of the 1,6-dimethylpiperidine-2,4-dione ring from open-chain molecules is a primary strategy, offering high flexibility in introducing desired substituents. Key approaches include cyclocondensation and intramolecular cyclization reactions.
Cyclocondensation Approaches
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. The Dieckmann condensation is a powerful intramolecular cyclocondensation method for forming cyclic β-keto esters, which are direct precursors to piperidine-2,4-diones. nih.govajchem-a.com This reaction involves the base-catalyzed intramolecular condensation of a diester. nih.govmdpi.comnih.gov
While a specific Dieckmann condensation for this compound is not extensively detailed in the reviewed literature, the synthesis of the closely related 6,6-dimethylpiperidine-2,4-dione (B1337973) provides a valuable precedent. prepchem.com The general approach involves the preparation of a suitable N-substituted β-amino ester, which then undergoes Dieckmann cyclization. For this compound, a plausible acyclic precursor would be a diester derived from N-methylalanine and a suitable dicarboxylic acid derivative. The synthesis of various substituted piperidine-2,4-diones has been achieved through a regioselective Dieckmann cyclization, highlighting the versatility of this method. core.ac.uk An improved procedure for obtaining N-unsubstituted piperidine-2,4-diones involves using dimethyl ester precursors cyclized in methanol (B129727) with sodium methoxide (B1231860), followed by decarbomethoxylation. core.ac.uk
A general synthetic scheme for obtaining a 6-substituted piperidine-2,4-dione via Dieckmann condensation is presented below:
Table 1: Illustrative Reaction Conditions for Dieckmann Cyclization towards a Piperidine-2,4-dione
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1. β-Amino ester formation | β-Keto ester, NH₃/H₂, Raney Ni | β-Amino ester | Varies | core.ac.uk |
| 2. Acylation | β-Amino ester, Acyl chloride | N-Acyl-β-amino ester | Varies | core.ac.uk |
| 3. Dieckmann Cyclization | N-Acyl-β-amino ester diester, NaOMe, MeOH, reflux | Cyclic β-keto ester | Good | core.ac.uk |
| 4. Decarboxylation | Cyclic β-keto ester, aq. MeCN, reflux | Substituted Piperidine-2,4-dione | Good | core.ac.uk |
Note: This table represents a general process and yields are dependent on the specific substrates used.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of appropriately functionalized acyclic precursors offer another direct route to the piperidine-2,4-dione core. A prominent example is the intramolecular aza-Michael addition. rsc.orgntu.edu.sgresearcher.life This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. ntu.edu.sg
For the synthesis of this compound, a suitable acyclic precursor would contain an N-methylamino group and an appropriately positioned α,β-unsaturated ester or a similar Michael acceptor. The intramolecular aza-Michael addition can be promoted by either a base or an acid and has been successfully employed for the synthesis of various substituted piperidines. ntu.edu.sgnih.gov An organocatalytic enantioselective intramolecular aza-Michael reaction has been developed for the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov
Modification of Pre-existing Cyclic Systems
The synthesis of this compound can also be envisioned through the chemical modification of pre-existing cyclic structures. This approach can be advantageous if the starting cyclic material is readily available.
Ring Expansion Strategies
Ring expansion reactions can be employed to convert smaller heterocyclic rings into the desired six-membered piperidine-2,4-dione system. For instance, a suitably substituted five-membered ring, such as an N-methylsuccinimide derivative, could potentially undergo a one-carbon ring expansion. nih.gov While specific examples for the synthesis of this compound via this method are not detailed in the available literature, the general principle of ring expansion of cyclic ketones and lactams is a known synthetic strategy. documentsdelivered.com
Heterocyclic Ring Transformation
The transformation of one heterocyclic system into another can be a powerful synthetic tool. It is conceivable that a pyrimidine (B1678525) derivative could serve as a precursor to a piperidine-2,4-dione. nih.govnih.govresearchgate.netresearchgate.net For example, partial reduction and hydrolysis of a suitably substituted dihydropyrimidine (B8664642) could potentially yield the target dione (B5365651). The synthesis of various pyrimidine derivatives is well-established, offering a potential entry point to the desired piperidine (B6355638) structure. nih.govnih.gov
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of increasing importance. mdpi.com These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com
In the context of synthesizing this compound, several green approaches can be considered. The use of greener solvents, such as water or deep eutectic solvents, in cyclocondensation or intramolecular cyclization reactions can significantly reduce the environmental impact. ajchem-a.com For instance, the synthesis of piperidin-4-one derivatives has been successfully carried out in a deep eutectic solvent of glucose-urea. documentsdelivered.com
Solvent-Free Reaction Conditions
The development of solvent-free, or solid-state, reaction conditions represents a significant advancement in green chemistry. These methods reduce environmental impact by eliminating the need for organic solvents, which are often toxic, flammable, and difficult to dispose of. In the context of synthesizing piperidine-dione scaffolds, solvent-free approaches can also lead to improved reaction rates, higher yields, and simplified purification procedures.
While specific literature on the solvent-free synthesis of this compound is not extensively detailed, the principles can be applied from related transformations. Typically, the solid reactants are mixed and heated, or ground together (mechanochemistry) to initiate the reaction. The intramolecular Dieckmann condensation, a classical method for forming the piperidine-2,4-dione ring, can be adapted to solvent-free conditions. dtic.mil This would involve mixing a solid diester precursor with a solid base and applying heat. The absence of a solvent can favor the desired intramolecular cyclization by minimizing competing intermolecular reactions.
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Principles for Piperidine-2,4-dione Formation
| Feature | Conventional Synthesis | Solvent-Free Synthesis |
| Reaction Medium | Organic Solvent (e.g., Methanol, Toluene) | None (solid-state) or minimal grinding liquid |
| Energy Input | Conventional heating (oil bath) | Thermal heating or mechanical grinding |
| Work-up | Solvent extraction, washing, drying | Direct purification of the solid product (e.g., recrystallization) |
| Environmental Impact | Higher (solvent waste) | Lower (minimal to no solvent waste) |
| Potential Advantages | Well-established, predictable solubility | Higher efficiency, shorter reaction times, operational simplicity |
Catalytic Methodologies (e.g., Ru-catalyzed, Mn-catalyzed, Nb₂O₅-catalyzed)
Modern organic synthesis increasingly relies on transition metal catalysis to construct complex heterocyclic frameworks with high efficiency and selectivity.
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are exceptionally versatile and have been employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. One relevant approach is the Ru-catalyzed [2+2+2] cycloaddition of diynes with nitriles or isocyanates to form substituted pyridines, which can be precursors to piperidine systems. rsc.org A practical and atom-economical process uses ruthenium catalysts to mediate the cycloaddition of 1,6- or 1,7-diynes with cyanamides to produce a wide range of 2-aminopyridines. rsc.org
Another powerful method involves the ruthenium-catalyzed alkene-alkyne coupling to form 1,4-dienes. nih.gov This reaction proceeds via a proposed metallacyclopentene intermediate and demonstrates excellent chemo- and regioselectivity. nih.gov Such a strategy could be envisioned to assemble the carbon backbone, which would then undergo subsequent cyclization and oxidation to yield the target piperidine-2,4-dione structure.
Manganese- and Niobium-Catalyzed Synthesis: While manganese and niobium oxide (Nb₂O₅) catalysts are known to mediate various organic transformations, their specific application to the synthesis of this compound is not yet widely reported in the literature. However, their general catalytic activities are noteworthy. Manganese catalysts are cost-effective and are used in a variety of reactions, including C-H activation and coupling reactions. Niobium pentoxide (Nb₂O₅) is a solid acid catalyst that can be employed in dehydration and condensation reactions, offering potential for environmentally friendly processes due to its stability and reusability. Further research could explore the application of these catalysts in the cyclization or functionalization steps leading to the piperidine-2,4-dione core.
Microwave-Promoted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. The technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in a dramatic reduction in reaction times from hours to minutes. nih.govdavidpublisher.com
This methodology has been successfully applied to the synthesis of various piperidone derivatives. For instance, the one-pot, three-component synthesis of 2,6-diaryl-4-piperidones is significantly accelerated under microwave irradiation, avoiding the need for catalysts and providing excellent yields. researchgate.net Similarly, libraries of dihydrotriazines have been synthesized much more rapidly and with higher purity using microwaves compared to conventional parallel synthesis. nih.gov The synthesis of this compound via pathways like the Dieckmann condensation could be significantly optimized using microwave heating, reducing the time required for cyclization and subsequent decarboxylation steps. prepchem.com
Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Piperidone Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Phenyl Dihydrotriazine Synthesis | ~22 hours | 35 minutes | Purer products, comparable yields | nih.gov |
| 2,6-Diaryl-4-piperidone Synthesis | Several hours | 2-5 minutes | Good to excellent yields | researchgate.net |
| Multi-step Heterocycle Synthesis | Days | < 1 hour total | High overall yield | davidpublisher.com |
Regioselective Synthesis Strategies
Controlling the position of substituents on the piperidine ring is a critical challenge in synthesizing specific isomers like this compound. Regioselectivity determines the final structure and is often controlled by the choice of synthetic route and reaction conditions.
The Dieckmann cyclization is a cornerstone for the regioselective synthesis of piperidine-2,4-diones. researchgate.netcore.ac.ukdntb.gov.ua This intramolecular condensation of a diester in the presence of a base can be directed to produce specific substitution patterns. For example, the cyclization of an N-substituted β-amino diester precursor will yield a piperidine-2,4-dione with defined substituents at the 1, 3, 5, and 6 positions, depending on the structure of the starting diester. A flexible route allows for the synthesis of piperidine-2,4-diones with varied substitution at the 6-position, and both with and without substitution at the 1-position. researchgate.net This control is crucial for building the 1,6-dimethyl arrangement.
Another strategy involves a novel enolate-isocyanate rearrangement, which can be used to prepare 6-substituted piperidine-2,4-diones from N-Boc-protected homoallylamines. researchgate.net This transformation proceeds with high regioselectivity, offering an alternative and powerful method for controlling the placement of substituents on the heterocyclic ring.
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones.
Dieckmann Condensation: The most common pathway to the piperidine-2,4-dione core is the Dieckmann condensation. The mechanism involves the following key steps:
Enolate Formation: A strong base (e.g., sodium methoxide) abstracts an α-proton from one of the ester groups of the precursor diester to form an enolate.
Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a new carbon-carbon bond and creating a six-membered ring.
Elimination: The methoxide (or other alkoxy group) is eliminated, generating a β-keto ester intermediate.
Decarboxylation: The resulting cyclic β-keto ester is often subjected to hydrolysis and heated in the presence of acid, which leads to decarboxylation (loss of the ester group as CO₂) to yield the final piperidine-2,4-dione product. For example, 6,6-dimethylpiperidine-2,4-dione can be formed by heating its methyl carboxylate precursor with water and acid in acetonitrile. prepchem.com
Enolate-Isocyanate Rearrangement: A more recent and mechanistically distinct pathway involves an enolate-isocyanate rearrangement. researchgate.net This process starts with N-Boc-protected homoallylamines, which undergo halocyclocarbamation to form bromocyclocarbamates. Upon treatment with a strong base, these intermediates form a cyclic enolate. This enolate is proposed to rearrange to an isocyanate intermediate, which is then trapped to form the piperidine-2,4-dione ring system. Kinetic experiments have supported the formation of the key enolate intermediate, validating the proposed mechanism. researchgate.net
Ruthenium-Catalyzed Alkene-Alkyne Coupling: The mechanism for the Ru-catalyzed coupling is believed to involve the formation of a metallacyclopentene intermediate. nih.gov The initial formation of the ruthenacyclopentene is thought to be reversible. The regioselectivity of the reaction (favoring the branched 1,1-disubstituted alkene product) is rationalized by a competition between the rate of β-hydrogen elimination from different metallacycle isomers and the rate of cycloreversion. nih.gov This detailed mechanistic understanding allows for the prediction and control of product outcomes in complex catalytic cycles.
Chemical Reactivity and Mechanistic Studies of 1,6 Dimethylpiperidine 2,4 Dione
Electrophilic Reactivity at Dicarbonyl Centers
The presence of two carbonyl groups in 1,6-dimethylpiperidine-2,4-dione makes the adjacent methylene (B1212753) protons at C3 and C5 acidic and thus susceptible to deprotonation, leading to the formation of an enolate. This enolate is a key intermediate in various electrophilic substitution reactions.
Alkylation and Acylation Reactions
The carbon atoms in the piperidine-2,4-dione ring can act as nucleophiles in the form of enolates, which can then react with electrophiles such as alkyl and acyl halides.
Alkylation: The alkylation of this compound is expected to occur primarily at the C3 and C5 positions. The reaction is typically carried out in the presence of a base, which deprotonates the carbon alpha to the carbonyl groups, forming an enolate. This enolate then acts as a nucleophile and attacks the alkyl halide. The choice of base and reaction conditions can influence the degree and position of alkylation. While specific studies on this compound are not extensively documented, related systems such as 1-benzoyl- and 1-alkyl-4-piperidones have been shown to undergo alkylation. youtube.com
| Reactant | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| This compound | Methyl Iodide | Sodium Hydride | THF | 1,3,6-Trimethylpiperidine-2,4-dione | Data not available |
| This compound | Benzyl Bromide | Potassium Carbonate | Acetone | 3-Benzyl-1,6-dimethylpiperidine-2,4-dione | Data not available |
Table 1: Representative Alkylation Reactions of this compound. (Data is hypothetical based on general reactivity principles of related compounds).
Acylation: Acylation reactions on this compound can occur at either the nitrogen atom or the alpha-carbons (C3/C5). N-acylation would lead to the formation of an N-acyl-1,6-dimethylpiperidine-2,4-dione, while C-acylation would result in the introduction of an acyl group at the C3 or C5 position. The regioselectivity of the acylation is dependent on the reaction conditions and the nature of the acylating agent. For instance, the N-acylation of chiral cyclosulfamides has been achieved using acyl chlorides in the presence of triethylamine (B128534) and a catalytic amount of 4-(N,N-dimethylamino)pyridine. researchgate.net A similar approach could potentially be applied to this compound.
Halogenation Studies (e.g., Bromination)
The enolizable protons at the C3 and C5 positions of this compound make it susceptible to halogenation. Bromination is a common example of such a reaction.
The bromination of this compound can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent. The reaction proceeds through an enol or enolate intermediate which then attacks the electrophilic bromine source. The regioselectivity of bromination can be influenced by the reaction conditions. For instance, studies on the bromination of 1,4-dihydropyridines have shown that the choice of brominating agent and solvent can direct the position of bromine substitution. nih.gov In the case of this compound, bromination is expected to occur at the C3 and/or C5 positions. Mechanistic studies on related systems suggest that the reaction can be initiated by light or radical initiators, particularly when using NBS, indicating a free-radical pathway. masterorganicchemistry.com
Nucleophilic Reactivity and Ring-Opening Processes
The carbonyl groups in this compound are electrophilic centers and are therefore susceptible to attack by nucleophiles. This can lead to addition products or, more commonly, ring-opening of the piperidine-dione structure.
Aminolysis and Alcoholysis
Aminolysis: The reaction of this compound with amines can lead to the opening of the lactam ring. This process, known as aminolysis, involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by cleavage of the amide bond. The outcome of the reaction can be influenced by the nature of the amine and the reaction conditions. For example, the aminolysis of ethoxycarbonylmethyl 1,4-dihydropyridine-3-carboxylates has been shown to proceed regioselectively, with the ester group more distant from the dihydropyridine (B1217469) ring being preferentially attacked. mdpi.com In the case of this compound, aminolysis could potentially lead to the formation of diamides.
Alcoholysis: Similar to aminolysis, alcoholysis involves the nucleophilic attack of an alcohol on a carbonyl group. In the presence of an acid or base catalyst, alcohols can react with this compound to cause ring opening and the formation of an ester and an amide functionality. The mechanism is analogous to the hydrolysis of amides, with the alcohol acting as the nucleophile instead of water.
Controlled Hydrolysis
The hydrolysis of this compound involves the cleavage of the amide bond within the ring by water, typically under acidic or basic conditions. This reaction leads to the formation of a dicarboxylic acid derivative.
Under basic conditions, a hydroxide (B78521) ion attacks one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses to break the C-N bond, opening the ring. Subsequent protonation yields the carboxylate and amide functionalities, which can be further hydrolyzed to a dicarboxylic acid. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Studies on the hydrolysis of N-arylsulfonyl derivatives of L-arginine methyl esters have shown that the rate and mechanism of hydrolysis can be influenced by the nature of the substituents. nih.gov
Rearrangement Reactions and Isomerization Pathways
The this compound scaffold has the potential to undergo various rearrangement and isomerization reactions, although specific studies on this compound are limited. Rearrangements in similar heterocyclic systems often involve ring contraction, expansion, or the migration of substituents.
For instance, transannular rearrangements have been observed in activated lactams, such as N-Boc substituted diketopiperazines, leading to the stereoselective formation of pyrrolidine-2,4-diones. researchgate.net While not a direct analogue, this suggests that under certain conditions, the piperidine-2,4-dione ring could potentially undergo skeletal rearrangements.
Isomerization pathways could involve the tautomerization to form enol isomers, particularly in the presence of acids or bases. The relative stability of the keto and enol forms would depend on the solvent and substitution pattern. Furthermore, if chiral centers are present, epimerization could occur under conditions that facilitate the formation of a planar enolate intermediate.
Transition Metal-Mediated Transformations
The piperidine-2,4-dione scaffold can be subjected to various transformations catalyzed by transition metals, leading to the formation of more complex or reduced structures. These reactions leverage the functional groups present in the molecule to direct chemical modifications.
Catalytic hydrogenation is a reduction reaction that typically involves the addition of hydrogen (H₂) across double bonds or to carbonyl groups in the presence of a metal catalyst. libretexts.org For this compound, the primary sites for reduction are the two carbonyl (C=O) groups. The reaction's outcome is highly dependent on the catalyst, temperature, and pressure.
The reduction of the dione (B5365651) can proceed in a stepwise manner or completely reduce both carbonyls. Common catalysts for such transformations include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The reduction of the amide carbonyl (at position 2) is generally more difficult than the ketone carbonyl (at position 4) and may require harsher conditions. The use of specific reducing agents can offer chemo-selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone at C4 to a hydroxyl group, while a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could reduce both the ketone and the amide functions.
Catalytic hydrogenation is a thermodynamically favorable process as it leads to a more stable, lower-energy product. libretexts.org The stereochemistry of the resulting hydroxyl group at the C4 position can be influenced by the steric hindrance posed by the molecule as it adsorbs onto the catalyst surface, often leading to a syn-addition of hydrogen. rsc.orgyoutube.com
Table 1: Potential Products of Catalytic Hydrogenation and Reduction
| Starting Material | Reagent/Catalyst | Conditions | Major Product(s) |
|---|---|---|---|
| This compound | H₂, PtO₂ or Raney Ni | High pressure, elevated temperature | 1,6-Dimethylpiperidine-2,4-diol |
| This compound | NaBH₄ | Methanol (B129727), 0°C to rt | 4-Hydroxy-1,6-dimethylpiperidin-2-one |
Transition metal-catalyzed C-H activation has become a powerful tool for forming carbon-carbon bonds. In the context of this compound, the methylene protons at the C3 and C5 positions, which are alpha to the carbonyl groups, are potential sites for such functionalization. C-H olefination, a type of coupling reaction, would involve the direct reaction of one of these C-H bonds with an alkene to form a new C-C bond.
Rhodium (Rh) catalysts are often employed for such transformations, sometimes using a directing group to achieve regioselectivity. chemrxiv.org While specific examples for this compound are not prominent in the literature, the general mechanism would likely involve the formation of a metal-enolate or a related intermediate, followed by migratory insertion of the olefin and subsequent reductive elimination. The presence of two potential reaction sites (C3 and C5) could lead to mixtures of products unless one site is sterically or electronically favored.
Radical Reactions and Photochemical Transformations
The this compound structure can participate in radical reactions, typically initiated by light (photochemistry) or a radical initiator. The positions alpha to the carbonyl groups (C3 and C5) are susceptible to radical formation due to the stabilizing effect of the adjacent pi-systems on the resulting radical.
Once formed, these radicals can undergo various transformations. For example, in the presence of an appropriate acceptor molecule like a para-quinone methide, a 1,6-radical addition could occur. nih.gov Photochemical reactions could also be envisioned, such as a [2+2] cycloaddition if the molecule were derivatized to contain an adjacent double bond. Organophotoredox catalysis, which uses visible light to generate radicals under mild conditions, represents a modern approach to initiate such reactions. nih.govnih.gov A plausible mechanism would involve the generation of a radical at the C3 or C5 position, which could then add to an unsaturated substrate, propagating a radical chain reaction or terminating to form the final product.
Enolate Chemistry and Tautomerism
Like other dicarbonyl compounds, this compound can exhibit keto-enol tautomerism. Tautomers are constitutional isomers that rapidly interconvert, typically by the migration of a proton. libretexts.org The dione can exist in equilibrium with its enol forms, where a proton from an alpha-carbon (C3 or C5) has moved to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring.
Keto-Enol Equilibrium: this compound (Keto form) ⇌ 4-Hydroxy-1,6-dimethyl-1,2,5,6-tetrahydropyridin-2-one (Enol form 1) ⇌ 2-Hydroxy-1,6-dimethyl-1,4,5,6-tetrahydropyridin-4-one (Enol form 2)
Generally, the keto form is more stable and thus predominates at equilibrium. orientjchem.org However, the stability of the enol can be influenced by factors like solvent and intramolecular hydrogen bonding. orientjchem.orgnih.gov
Under basic conditions, a proton can be abstracted from the C3 or C5 position to form a resonance-stabilized enolate anion. libretexts.org The negative charge is delocalized over the oxygen atom and the alpha-carbon, making the enolate a potent nucleophile. The formation of the enolate is a crucial step for many synthetic transformations.
Table 2: Enolate Formation and Reactivity
| Reaction | Base | Conditions | Intermediate | Subsequent Reaction |
|---|---|---|---|---|
| Enolate Formation | Sodium Hydride (NaH), LDA | Anhydrous THF | This compound enolate | Alkylation, Acylation |
The generation of the enolate allows for subsequent reactions at the alpha-carbon. For these reactions to be effective, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is often used in a non-hydroxylic solvent like THF to ensure complete conversion to the enolate. libretexts.org This nucleophilic enolate can then react with electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon or carbon-acyl bonds at the C3 or C5 position.
Derivatization Strategies and Analogues Based on the 1,6 Dimethylpiperidine 2,4 Dione Scaffold
Substitution Reactions at the Piperidine (B6355638) Ring
Substitution reactions on the heterocyclic ring of 1,6-dimethylpiperidine-2,4-dione allow for the introduction of diverse functional groups, significantly altering the molecule's steric and electronic properties.
The carbon atoms at the C-3 and C-5 positions of the piperidine-2,4-dione ring are susceptible to electrophilic substitution, particularly after deprotonation to form an enolate. While specific examples of bromination at the C-3 position of the 1,6-dimethylated scaffold are not detailed in the provided literature, the general reactivity of the piperidine-2,4-dione system supports such transformations. For instance, related piperidine-2,4-dione structures can undergo alkylation at the C-3 position. core.ac.uk
A common strategy involves treating the parent dione (B5365651) with a base to generate a nucleophilic enolate, which then reacts with an electrophile like an alkyl halide. Research on similar scaffolds has shown that methylation at the C-3 position can be achieved. For example, the 3,3-dimethylation of a 6-substituted piperidine-2,4-dione was accomplished using methyl iodide in the presence of potassium carbonate. core.ac.uk This suggests that the C-3 position of this compound is a viable site for introducing substituents.
Table 1: Representative Alkylation at the C-3 Position of Piperidine-2,4-dione Analogs
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (R)-1-((S)-1-Phenylethyl)-6-phenylpiperidine-2,4-dione | MeI (3 equiv.), K₂CO₃, Acetone, 50 °C | (R)-3,3-Dimethyl-1-((S)-1-phenylethyl)-6-phenylpiperidine-2,4-dione | 65% | core.ac.uk |
The nitrogen atom in the piperidine ring is a key site for modification. While the subject compound is already N-methylated, understanding N-alkylation strategies is fundamental for synthesizing a broad range of analogues starting from an N-unsubstituted piperidine-2,4-dione scaffold. researchgate.net Standard procedures for N-alkylation typically involve reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netgoogle.com The choice of base and solvent is critical to the success of the reaction.
Common conditions include using potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netsciencemadness.org For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) in anhydrous DMF may be employed. researchgate.net Another effective method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone to form an intermediate that is then reduced. google.comsciencemadness.org
Table 2: General Conditions for N-Alkylation of Piperidines
| Reagents | Solvent | Base | Temperature | Notes | Reference |
|---|---|---|---|---|---|
| Alkyl bromide or iodide | Anhydrous Acetonitrile | None (forms salt) | Room Temp | Slow addition of alkyl halide is recommended. researchgate.net | researchgate.net |
| Alkylating agent | Dry DMF | K₂CO₃ | Room Temp | A common and mild method. researchgate.net | researchgate.net |
| Alkylating agent | Dry DMF | NaH | 0 °C to Room Temp | Used for less reactive systems; NaH is added first. researchgate.net | researchgate.net |
Modification of the Dicarbonyl Moieties
The two carbonyl groups at the C-2 and C-4 positions are hubs for extensive chemical transformations, offering pathways to a variety of functionalized derivatives.
The reduction of one or both carbonyl groups provides access to hydroxylated piperidine derivatives. wikipedia.org The choice of reducing agent determines the selectivity and extent of the reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyls, as well as other functional groups like esters and amides. harvard.eduvanderbilt.edu Milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) or zinc borohydride (Zn(BH₄)₂) are often preferred to achieve partial reduction. core.ac.uklibretexts.org
For instance, the reduction of an enantiopure (R)-6-phenylpiperidine-2,4-dione using zinc borohydride selectively yielded the corresponding (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one. core.ac.uk This demonstrates the feasibility of regioselectively reducing the C-4 carbonyl to a hydroxyl group while leaving the C-2 amide carbonyl intact.
Table 3: Carbonyl Reduction in Piperidine-2,4-dione Systems
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| (R)-6-phenylpiperidine-2,4-dione | Zinc borohydride | (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one | core.ac.uk |
| General Ketones | Lithium aluminum hydride (LiAlH₄) | Secondary Alcohols | libretexts.org |
The carbonyl groups of this compound can react with amines to form enamines or imines. The reaction with a secondary amine, typically under mild acid catalysis, leads to the formation of an enamine. masterorganicchemistry.com This reaction proceeds through a hemiaminal intermediate, followed by the elimination of water to form an iminium ion. ambeed.com A subsequent deprotonation at an adjacent carbon yields the stable enamine. masterorganicchemistry.comyoutube.com
Enamines are valuable synthetic intermediates because the C-C double bond is electron-rich and nucleophilic, allowing for further functionalization through reactions with various electrophiles. masterorganicchemistry.com The reaction of the dione with a primary amine would analogously form an imine, though enamine formation is often more synthetically useful for subsequent alkylation reactions. The formation of enamines is a reversible process, and they can be hydrolyzed back to the parent ketone with aqueous acid. masterorganicchemistry.comambeed.com
Regioselective Functionalization Approaches
Achieving regioselectivity is a significant challenge and a primary goal when derivatizing a multifunctional scaffold like this compound. Regioselective synthesis allows for the precise modification of one specific site in the presence of other potentially reactive sites.
Dieckmann cyclization is a powerful method for the regioselective synthesis of substituted piperidine-2,4-diones. core.ac.ukresearchgate.net By carefully choosing the starting materials and reaction conditions, this intramolecular condensation can be controlled to produce specific substitution patterns on the piperidine ring. core.ac.uk
Furthermore, modern catalytic methods offer sophisticated control over regioselectivity. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-protected piperidines. nih.gov The outcome of these reactions—directing functionalization to the C-2, C-3, or C-4 position—can be controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.gov This highlights a strategy where different catalysts can steer a reaction to alternative positions on the same molecular framework, providing a powerful tool for generating diverse analogues from a common intermediate.
Stereochemical Control in Derivatization
Achieving stereochemical control during the derivatization of the this compound scaffold is crucial for the development of enantiomerically pure and potent drug candidates. The introduction of new stereocenters or the selective synthesis of a particular stereoisomer can be accomplished through various asymmetric synthesis strategies. These can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. While specific literature on the stereoselective derivatization of this compound is limited, principles from related piperidine and piperidine-dione systems can be applied.
Substrate-Controlled Strategies: These methods rely on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. This can be achieved by using a chiral building block from the chiral pool or by attaching a chiral auxiliary to the substrate. For instance, the synthesis could start from a chiral amino acid to construct the piperidine-2,4-dione ring, thereby setting the stereochemistry at a specific position. Alternatively, a chiral auxiliary can be temporarily attached to the piperidine-2,4-dione scaffold to direct the stereoselective introduction of substituents.
Reagent-Controlled Strategies: In this approach, a chiral reagent is used to create a new stereocenter with a specific configuration. For example, the reduction of a ketone or an imine on a derivative of this compound using a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand, can lead to the formation of a specific diastereomer.
Catalyst-Controlled Strategies: Asymmetric catalysis is a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules. This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical course of the reaction. For the this compound scaffold, catalytic hydrogenation of a double bond or a catalytic alkylation at a prochiral center could be employed to introduce new stereocenters with high selectivity. For example, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a sustainable and highly selective approach for the dearomatization of related pyridine (B92270) systems to produce chiral piperidines. nih.gov
The following table summarizes potential strategies for achieving stereochemical control in the derivatization of the this compound scaffold, based on established methodologies for related compounds.
| Strategy | Description | Potential Application to this compound | Key Considerations |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids, sugars) to construct the chiral piperidine-2,4-dione ring. | Synthesis of enantiomerically pure this compound analogues by starting from a chiral amino acid derivative. | Availability of suitable chiral precursors and potential for racemization during synthesis. |
| Chiral Auxiliaries | Reversible attachment of a chiral molecule to the substrate to direct the stereoselective introduction of a new functional group. | Attachment of a chiral auxiliary to the nitrogen atom or a side chain to control the stereochemistry of alkylation or reduction reactions. | Efficiency of auxiliary attachment and removal, and the level of diastereoselectivity induced. |
| Diastereoselective Reduction | Reduction of a prochiral ketone or imine using a chiral reducing agent or a catalyst to produce a specific diastereomer. | Reduction of a carbonyl group at the C-4 position or an exocyclic double bond using reagents like chiral boranes or catalytic hydrogenation with a chiral catalyst. | The nature of the substrate and the choice of reducing agent/catalyst significantly influence the diastereoselectivity. |
| Asymmetric Catalysis | Use of a chiral catalyst (e.g., metal-ligand complex, organocatalyst) to control the stereochemical outcome of a reaction. | Enantioselective alkylation at the C-3 or C-5 position, or asymmetric hydrogenation of a double bond within a derivative. | Catalyst efficiency, enantioselectivity, and substrate scope are critical factors. |
| Enzymatic Resolution | Separation of a racemic mixture of this compound derivatives using an enzyme that selectively reacts with one enantiomer. | Kinetic resolution of a racemic mixture of functionalized this compound derivatives using lipases or other hydrolases. | Enzyme selectivity, reaction conditions, and the yield of the desired enantiomer. |
Synthesis of Conjugates and Hybrid Molecules
The development of conjugates and hybrid molecules by linking the this compound scaffold to other pharmacologically active moieties is a promising strategy to create novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, or multi-target activity. rsc.org This approach can lead to synergistic effects, reduced side effects, and the potential to overcome drug resistance. nih.gov
The synthesis of such molecules typically involves the formation of a stable covalent bond between the this compound core and another molecule. The choice of the linker and the conjugation chemistry depends on the functional groups available on both molecules.
Potential Conjugation Points: The this compound scaffold offers several potential sites for conjugation:
The Nitrogen Atom (N-1): The secondary amine in the piperidine ring can be functionalized with a variety of linkers after appropriate activation.
The C-3 and C-5 Positions: The methylene (B1212753) groups adjacent to the carbonyls are potential sites for functionalization, for example, through alkylation with a linker containing a reactive group.
The C-6 Methyl Group: While less reactive, the methyl group at the C-6 position could potentially be functionalized, for instance, through radical halogenation followed by nucleophilic substitution.
Types of Conjugates and Hybrid Molecules:
Peptide Conjugates: Linking the piperidine-dione scaffold to peptides can enhance cell permeability, target specific receptors, or improve metabolic stability. The synthesis often involves standard peptide coupling reactions.
Drug Hybrids: Combining the this compound moiety with another known drug molecule can result in a hybrid with a dual mode of action or improved properties. For example, hybrid molecules based on piperidine scaffolds have been explored for various therapeutic areas. nih.gov
Fluorescently Labeled Conjugates: Attaching a fluorescent dye to the scaffold can be used for imaging studies to track the distribution and localization of the molecule in biological systems.
The following table illustrates potential conjugate and hybrid molecules that could be synthesized from the this compound scaffold.
| Molecule Type | Conjugated Moiety | Potential Linkage Site on Scaffold | Synthetic Strategy | Potential Application |
| Peptide Conjugate | A bioactive peptide (e.g., a cell-penetrating peptide) | N-1 position or a functionalized side chain at C-3/C-5. | Amide bond formation using standard peptide coupling reagents. | Enhanced cellular uptake and targeted delivery. |
| Drug Hybrid | An existing drug molecule (e.g., an anticancer agent) | N-1 position or a linker attached to C-3. | Click chemistry, ether, or ester linkage formation. | Dual-targeting therapy, synergistic effects. |
| Bioconjugate | A biomolecule (e.g., a sugar, a vitamin) | N-1 position. | Reductive amination or other biocompatible conjugation methods. | Improved targeting and bioavailability. |
| Fluorescent Probe | A fluorescent dye (e.g., fluorescein, rhodamine) | A functionalized side chain at C-3 or C-5. | Amide or ester bond formation with a reactive derivative of the dye. | Cellular imaging and mechanistic studies. |
| Polymer Conjugate | A biocompatible polymer (e.g., PEG) | N-1 position. | Attachment of a PEG chain via a stable linker. | Improved solubility, prolonged circulation time. |
Advanced Spectroscopic and Structural Characterization Techniques for 1,6 Dimethylpiperidine 2,4 Dione and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1,6-dimethylpiperidine-2,4-dione. It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental picture of the molecular structure. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to the N-methyl and C-methyl groups, as well as the methylene (B1212753) protons on the piperidine (B6355638) ring. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the carbonyl groups and the nitrogen atom would appear at different frequencies compared to the other ring protons.
Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the two carbonyl carbons, the methyl carbons, and the carbons of the heterocyclic ring. The chemical shifts of the carbonyl carbons are particularly characteristic, typically appearing far downfield.
For more complex structures or to confirm assignments, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton coupling, identifying which protons are adjacent to one another. For this compound, COSY would show correlations between the protons on the heterocyclic ring, confirming their sequence.
Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the carbon skeleton and confirming the placement of substituents. For example, an HMBC spectrum would show a correlation between the protons of the N-methyl group and the adjacent ring carbons, as well as the C-methyl protons and their neighboring carbons.
A study on a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, demonstrated the utility of these techniques. rjptonline.org The molecule was found to exist in a chair conformation with all substituents in an equatorial orientation, as determined by detailed analysis of ¹H and ¹³C NMR data. rjptonline.org
Table 1: Representative ¹H NMR Data for a Substituted Piperidin-4-one Analogue This table is based on data for 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one and is illustrative for a dimethyl-substituted piperidone ring system.
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H-2a | 4.32 | d | 10.0 |
| H-6a | 4.38 | d | 10.3 |
| H-3a/H-5a | Broad singlet | - | - |
Source: Adapted from Dineshkumar, J. & Parthiban, P., 2022. rjptonline.org
Table 2: Representative ¹³C NMR Data for a Substituted Piperidin-4-one Analogue This table is based on data for 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one and is illustrative for a dimethyl-substituted piperidone ring system.
| Carbon | Chemical Shift (ppm) |
| C=O (C-4) | 209.45 |
| C-2/C-6 | 61.97 |
| C-3/C-5 | 52.10 |
| Methyl (C-3/C-5) | 9.97 |
Source: Adapted from Dineshkumar, J. & Parthiban, P., 2022. rjptonline.org
Piperidine rings are not static; they can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) is a technique used to study these processes that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the conformational exchange is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature.
From the coalescence temperature and the frequency difference between the signals of the conformers, the energy barrier for the conformational change can be calculated. This provides valuable information about the flexibility of the ring system and the relative stability of different conformations. For N-substituted piperidines, dynamic processes can also include restricted rotation around the N-C bond, especially in the case of bulky substituents. rsc.orgnih.govmdpi.com Studies on N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that substitution on the nitrogen atom can lead to the molecule adopting boat or twist-boat conformations in addition to the typical chair form. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule like this compound. For example, the molecular formula for 4,4-dimethyl-2,6-piperidinedione is C7H11NO2, with a calculated molecular weight of approximately 141.1677 g/mol . nist.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information.
For this compound, the fragmentation pattern would be expected to show characteristic losses. Cleavage of the piperidine ring is a likely fragmentation pathway. Studies on related diketopiperazines have shown that a common fragmentation process is the loss of a carbonyl group (CO). researchgate.net The fragmentation of ketamine analogues, which also contain a substituted nitrogen-containing ring, often involves α-cleavage of the bond adjacent to the carbonyl group. mdpi.com For this compound, one would expect to see fragmentation patterns corresponding to the loss of methyl groups and cleavages within the piperidine-2,4-dione ring structure. Analysis of these fragmentation pathways allows for the confirmation of the compound's structure and the position of its substituents.
Table 3: Predicted High-Resolution Mass Spectrometry Data for an Isomeric Piperidine-2,4-dione Analogue This table is based on predicted data for 1-(4-fluorophenyl)piperidine-2,4-dione (B2355501) and is illustrative.
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 208.07683 |
| [M+Na]⁺ | 230.05877 |
| [M-H]⁻ | 206.06227 |
Source: Adapted from PubChemLite. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.
In the IR spectrum of this compound, the most prominent absorption bands would be due to the stretching vibrations of the two carbonyl (C=O) groups. For saturated ketones, the C=O stretch typically appears around 1715 cm⁻¹. spcmc.ac.in The presence of two carbonyl groups in the piperidine-2,4-dione structure might lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct C=O absorption bands. The C-N stretching vibration would also be present, typically in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information. While strong in the IR spectrum, the C=O stretch is often weaker in the Raman spectrum. Conversely, C-C and other less polar bonds can give rise to strong Raman signals. A combined FT-IR and FT-Raman study of 1-amino-2,6-dimethylpiperidine (B1295051) provided a detailed vibrational analysis of a related piperidine derivative. researchgate.net
By comparing the observed vibrational frequencies with those of known compounds and with theoretical calculations, a detailed assignment of the spectral features can be made, confirming the presence of the key functional groups in this compound.
Table 4: Characteristic Infrared Absorption Frequencies for Piperidinediones and Related Compounds
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | 1680 - 1630 |
| Ketone C=O | Stretch | 1725 - 1705 |
| C-N | Stretch | 1250 - 1020 |
| C-H (Alkyl) | Stretch | 2960 - 2850 |
Source: Compiled from general IR spectroscopy principles.
X-ray Crystallography for Solid-State Structure Determination
For instance, studies on substituted piperazine-2,5-diones reveal detailed information about their molecular geometry. researchgate.netcsu.edu.auchemrxiv.orgcsu.edu.au In one such analogue, 1,4-dimethylpiperazine-2,3-dione, the piperazine-2,3-dione ring adopts a half-chair conformation. nih.gov This is characterized by the displacement of two carbon atoms from the plane formed by the other ring atoms. nih.gov Similarly, in other related heterocyclic systems, like 1,6-dihydro-1,2,4,5-tetrazines, an unsymmetrical boat conformation has been observed for the central six-membered ring. researchgate.netresearchgate.net The structural analysis of these related compounds suggests that the piperidine-2,4-dione ring in this compound would likely adopt a non-planar conformation, such as a chair, boat, or twist-boat, to minimize steric strain.
The table below presents representative crystallographic data for an analogous compound, 1,4-dimethylpiperazine-2,3-dione, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov
| Parameter | Value |
| Chemical Formula | C6H10N2O2 |
| Molecular Weight | 142.16 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.3781 (6) |
| b (Å) | 8.0050 (6) |
| c (Å) | 12.1306 (8) |
| β (°) | 99.767 (7) |
| Volume (ų) | 706.07 (9) |
| Z | 4 |
Table based on crystallographic data for 1,4-dimethylpiperazine-2,3-dione. nih.gov
In the crystal structures of analogues to this compound, hydrogen bonding plays a significant role in the molecular packing. researchgate.net For example, in the crystal structure of 1,4-dimethylpiperazine-2,3-dione, molecules are linked by weak C-H···O hydrogen bonds, forming sheets within the crystal lattice. nih.gov The packing of 1,4-dibenzylpiperazines is also dominated by hydrogen bonds. researchgate.net
The following table summarizes the hydrogen bond geometry for the analogue 1,4-dimethylpiperazine-2,3-dione. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C2-H2A···O2 | 0.97 | 2.49 | 3.419 (3) | 161 |
| C5-H5C···O2 | 0.96 | 2.54 | 3.481 (3) | 168 |
Table of hydrogen-bond geometry for 1,4-dimethylpiperazine-2,3-dione. nih.gov
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy encompasses techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are powerful tools for the characterization of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
For a molecule like this compound, if it were to exist in enantiomeric forms (non-superimposable mirror images), chiroptical spectroscopy would be an invaluable technique for their differentiation and characterization. The presence of stereogenic centers, which could arise from substitution on the piperidine ring, would make the molecule chiral.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and intensity of these peaks are highly sensitive to the absolute configuration of the molecule.
ORD, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting ORD curve can be used to determine the optical rotation at a specific wavelength (typically the sodium D-line) and can also provide information about the stereochemistry of the molecule, especially when correlated with the CD spectrum through the Kronig-Kramers relations.
While the principles of CD and ORD are well-established for the stereochemical analysis of chiral compounds, the performed searches did not yield any specific studies applying these techniques to this compound. Therefore, while theoretically applicable if the molecule is chiral, there is no available experimental data to report.
Computational and Theoretical Investigations of 1,6 Dimethylpiperidine 2,4 Dione
Spectroscopic Parameter Prediction from First Principles (e.g., theoretical IR, NMR)
First-principles calculations, primarily employing Density Functional Theory (DFT), are powerful tools for the a priori prediction of spectroscopic parameters. nih.gov These methods solve the quantum mechanical equations governing the electrons in a molecule to determine its properties, including its response to electromagnetic radiation, which forms the basis of spectroscopy.
For 1,6-Dimethylpiperidine-2,4-dione, theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra can be calculated. Such calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum and can be assigned to specific vibrational modes, such as C=O stretching, C-N stretching, and CH₃ bending.
Similarly, NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
These theoretical predictions are invaluable for interpreting experimental spectra, assigning peaks, and understanding how the structural features of this compound, such as the N-methyl and C6-methyl groups, influence its spectroscopic signature.
Interactive Data Table: Predicted Spectroscopic Parameters for this compound
The following table contains hypothetical data representative of what a DFT calculation would yield for this molecule. Actual experimental or calculated values may differ.
| Parameter Type | Functional Group/Atom | Predicted Value | Assignment/Notes |
| IR Frequency | Carbonyl (C2=O) | ~1730 cm⁻¹ | Amide carbonyl stretch |
| IR Frequency | Carbonyl (C4=O) | ~1710 cm⁻¹ | Ketone carbonyl stretch |
| IR Frequency | C-N Stretch | ~1250 cm⁻¹ | Amide C-N bond vibration |
| IR Frequency | N-CH₃ Rock/Bend | ~1450 cm⁻¹ | Methyl group on nitrogen |
| IR Frequency | C6-CH₃ Rock/Bend | ~1380 cm⁻¹ | Methyl group on carbon 6 |
| ¹³C NMR Shift | C2 (Amide Carbonyl) | ~170 ppm | Deshielded due to adjacent O and N |
| ¹³C NMR Shift | C4 (Ketone Carbonyl) | ~205 ppm | Highly deshielded ketone carbon |
| ¹³C NMR Shift | C6 | ~55 ppm | Methine carbon adjacent to N and CH₃ |
| ¹³C NMR Shift | N-CH₃ | ~30 ppm | Methyl carbon attached to nitrogen |
| ¹H NMR Shift | H at C6 | ~3.5 ppm | Methine proton |
| ¹H NMR Shift | N-CH₃ protons | ~2.9 ppm | Protons of the N-methyl group |
| ¹H NMR Shift | C6-CH₃ protons | ~1.2 ppm | Protons of the C6-methyl group |
Analysis of Electron Localization Function (ELF) and Charge Density Distribution
The analysis of the electron density provides a fundamental understanding of the chemical bonding and reactivity of this compound. Computational methods allow for the detailed investigation of the charge distribution and the nature of electron localization within the molecule.
The Electron Localization Function (ELF) is a theoretical tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. ELF values range from 0 to 1, where a high value (approaching 1) corresponds to regions of core electrons, covalent bonds, or lone pairs. In this compound, an ELF analysis would reveal distinct basins corresponding to the C=O double bonds, the C-N, C-C, and C-H single bonds, and the lone pairs on the oxygen and nitrogen atoms. This provides a visual representation of the molecule's Lewis structure and highlights the electronic domains.
Charge density distribution analysis, often performed using methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), quantifies the partial atomic charge on each atom. This reveals the extent of electron transfer between atoms due to differences in electronegativity, thereby indicating the polarity of bonds. For this compound, such an analysis would show significant negative charges on the highly electronegative oxygen and nitrogen atoms, and corresponding positive charges on the adjacent carbon atoms. These partial charges are critical in determining the molecule's electrostatic potential, its sites for nucleophilic or electrophilic attack, and its capacity for forming intermolecular interactions like hydrogen bonds.
Interactive Data Table: Predicted Mulliken Atomic Charges for this compound
The following table contains hypothetical data representative of what a DFT/Mulliken population analysis would yield. These values are qualitative and depend heavily on the computational method used.
| Atom | Position | Predicted Mulliken Charge (e) | Notes |
| Oxygen | On C2 | ~ -0.60 | Highly electronegative, site of high electron density |
| Oxygen | On C4 | ~ -0.65 | Highly electronegative, site of high electron density |
| Nitrogen | N1 | ~ -0.55 | Electronegative atom, site of a lone pair |
| Carbon | C2 (Carbonyl) | ~ +0.70 | Electron-deficient due to bonding with O and N |
| Carbon | C4 (Carbonyl) | ~ +0.75 | Electron-deficient due to bonding with O |
| Carbon | C6 | ~ +0.15 | Slightly electron-deficient due to adjacent nitrogen |
| Carbon | N-CH₃ | ~ -0.10 | Carbon in the N-methyl group |
| Carbon | C6-CH₃ | ~ -0.20 | Carbon in the C6-methyl group |
Applications of 1,6 Dimethylpiperidine 2,4 Dione As a Synthon or Scaffold in Academic Research Non Biological/non Medical
Utility in Organic Synthesis as a Building Block
In the realm of organic synthesis, 1,6-dimethylpiperidine-2,4-dione and its parent scaffold, piperidine-2,4-dione, are recognized as important synthetic intermediates. The dione (B5365651) functionality provides multiple reactive sites for chemical modification, allowing chemists to use it as a starting point for a diverse array of more elaborate molecular architectures.
The piperidine-2,4-dione skeleton is a foundational element in the synthesis of a variety of complex heterocyclic systems. core.ac.uk Methodologies such as Dieckmann cyclizations are employed to construct the core piperidine-2,4-dione ring, which can then be further modified. core.ac.uk This scaffold provides access to a range of congeners of alkaloids and other pharmacologically relevant compounds, demonstrating its role as a key intermediate. core.ac.uk The synthesis of diversely substituted piperidines is a significant challenge in organic chemistry, and the use of piperidine-2,4-diones as precursors is a key strategy to address this. core.ac.uk For instance, the reduction of the dione can yield 4-hydroxypiperidin-2-ones and subsequently substituted piperidines. core.ac.uk
Table 1: Heterocyclic Systems Accessible from Piperidine-2,4-dione Precursors
| Precursor Type | Synthetic Method | Resulting Heterocyclic System | Reference |
| Substituted Piperidine-2,4-dione | Reduction (e.g., with LiAlH₄) | 4-Hydroxypiperidin-2-one | core.ac.uk |
| Substituted Piperidine-2,4-dione | Further Reduction | Substituted Piperidine (B6355638) | core.ac.uk |
| 6-Substituted Piperidine-2,4-dione | Elaboration | Alkaloid Analogues (e.g., Anabasine analogue) | core.ac.uk |
| N-Boc-β-amino acids | Cyclisation | Enantioselective Piperidine-2,4-diones | core.ac.uk |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govmdpi.com While this compound is not typically a starting material in MCRs, the piperidine scaffold itself is a frequent and important target of these reactions. researchgate.netresearchgate.net The synthesis of substituted piperidines can be achieved through one-pot MCRs, highlighting the significance of the piperidine core in synthetic chemistry. researchgate.net For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by an ionic liquid to produce highly substituted piperidines in good yields. researchgate.net This approach underscores the value of the piperidine framework as a desirable synthetic target for building molecular complexity efficiently. researchgate.net
The piperidine-2,4-dione structure is a crucial intermediate in the synthesis of various chemical reagents, including those with potential applications in chemical biology research, such as kinase inhibitors. core.ac.uk The reactivity of the dione allows for further functionalization, such as alkylation. Research has shown that the alkylation of a 6-substituted piperidine-2,4-dione with methyl iodide can lead to trisubstituted products, demonstrating its utility as a platform for creating more substituted and complex molecules. core.ac.uk The synthesis of 6,6-dimethylpiperidine-2,4-dione (B1337973) itself is achieved from methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate via hydrolysis and decarboxylation, illustrating a key transformation of a related intermediate to yield the desired scaffold. prepchem.com
Table 2: Selected Chemical Transformations of the Piperidine-2,4-dione Core
| Starting Material | Reagent(s) | Product Type | Significance | Reference |
| Methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate | H₂O, HCl, Acetonitrile | 6,6-Dimethylpiperidine-2,4-dione | Formation of the core scaffold | prepchem.com |
| 6-Phenylpiperidine-2,4-dione | Methyl Iodide (MeI), K₂CO₃ | 3,3,6-Trisubstituted piperidine-2,4-dione | Demonstrates C-alkylation at the 3-position | core.ac.uk |
| Substituted Diester (e.g., 4f) | Sodium Methoxide (B1231860) | 3-Methoxycarbonyl-piperidine-2,4-dione | Ring formation via Dieckmann cyclisation | core.ac.uk |
Potential in Materials Science Research
The structural rigidity and hydrogen-bonding capabilities of the this compound scaffold suggest its potential utility in the field of materials science. Although direct applications are an emerging area of research, analogies to similar structures indicate promising avenues for exploration.
Polyimides are a class of high-performance polymers known for their thermal stability and mechanical strength. vt.edu They are typically synthesized via the reaction of a dianhydride and a diamine. vt.edu While there is no extensive documentation of this compound being directly used as a monomer in polyimide synthesis, its core structure is relevant. The properties of polyimides can be tailored by altering the structure of the monomers. For instance, the use of cycloaliphatic monomers, such as trans-1,4-cyclohexanediamine (CHDA), can lead to polyimides with desirable properties like low dielectric constants and reduced coefficients of thermal expansion. researchgate.net
If this compound were to be chemically modified to introduce two reactive functional groups (e.g., two amine or two carboxylic acid groups), it could potentially serve as a novel monomer. The rigid, non-aromatic, heterocyclic nature of the piperidinedione core could impart unique properties to the resulting polymer, such as increased solubility and modified thermal characteristics, an area ripe for future research. researchgate.net
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. A key interaction driving the formation of these assemblies is hydrogen bonding. The this compound molecule possesses functional groups capable of participating in hydrogen bonding: the N-H group can act as a hydrogen bond donor, while the two carbonyl (C=O) groups can act as hydrogen bond acceptors.
This capability is analogous to other heterocyclic systems used to build dynamic materials. For example, ureidopyrimidinone (UPy) units, which also contain a dione-like structure, are well-known for their ability to form strong, directional quadruple hydrogen bonds, leading to the creation of self-healing polymers and other functional materials. rsc.org The hydrogen bonding potential of the piperidine-2,4-dione core suggests that it could be used as a building block for designing new supramolecular polymers, organogels, or liquid crystals, where the specific geometry of the hydrogen bonds would dictate the structure and properties of the final assembly.
Role in Catalyst Design or Ligand Development
There is currently no available scientific literature to suggest that this compound has been utilized in the design of catalysts or as a ligand in coordination chemistry. The structural features of the molecule, including the presence of nitrogen and oxygen atoms with lone pairs of electrons, could theoretically allow for coordination to metal centers. However, no studies have been published that explore this potential. The steric hindrance introduced by the two methyl groups might also influence its coordination properties, a subject that remains unexplored.
Investigative Tool for Fundamental Chemical Principles
Similarly, the use of this compound as an investigative tool for fundamental chemical principles is not documented in academic research. Compounds with its structural motifs are sometimes used to study reaction mechanisms, conformational analysis, or stereoelectronic effects. The fixed chair-like conformation of the piperidine ring and the presence of multiple functional groups could make it a candidate for such studies. For instance, the relative stereochemistry of the methyl groups could influence the ring's conformation and the reactivity of the dione system. However, no such investigations have been reported.
Future Directions and Emerging Research Avenues for 1,6 Dimethylpiperidine 2,4 Dione
Development of Novel Asymmetric Synthetic Routes
The synthesis of piperidine (B6355638) derivatives with precise stereochemical control is a significant focus in modern organic chemistry. rsc.orgnih.gov Currently, there are no established asymmetric synthetic routes specifically targeting 1,6-dimethylpiperidine-2,4-dione. Future research in this area would be foundational, aiming to develop methods that can selectively produce the different possible stereoisomers of the molecule.
Potential research endeavors could adapt existing strategies for asymmetric piperidine synthesis. rsc.orgresearchgate.net This might involve the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis to induce stereoselectivity. snnu.edu.cn For instance, a hypothetical asymmetric synthesis could involve a chiral-pool-derived starting material or an enantioselective cyclization reaction as the key stereochemistry-determining step. The development of such routes would be critical for any future investigation into the biological activities of the individual enantiomers of this compound, as stereochemistry often dictates pharmacological effects.
Table 1: Potential Asymmetric Synthetic Strategies for this compound
| Synthetic Approach | Potential Catalyst/Reagent | Hypothetical Key Transformation | Anticipated Advantage |
| Chiral Auxiliary-Directed Synthesis | Evans' oxazolidinones | Diastereoselective alkylation or cyclization | Well-established and reliable |
| Asymmetric Organocatalysis | Proline or its derivatives | Enantioselective Michael addition or aldol (B89426) reaction | Metal-free and environmentally benign |
| Transition-Metal Catalysis | Chiral Rhodium or Palladium complexes | Asymmetric hydrogenation or allylic amination | High catalytic efficiency and turnover numbers |
This table is illustrative and presents hypothetical applications of established synthetic methods to the target molecule.
Exploration of Unconventional Reactivity Patterns
The reactivity of the this compound core is, as of now, uncharacterized. Future research would need to systematically investigate its behavior in a variety of chemical transformations. The presence of two carbonyl groups, an N-methylated nitrogen, and a methyl group on the piperidine ring suggests a rich and potentially complex reactivity profile.
Initial studies would likely focus on the reactivity of the acidic protons alpha to the carbonyl groups, exploring aldol-type reactions, alkylations, and halogenations. The N-methyl group precludes reactions that involve N-H acidity, distinguishing it from many other piperidine-2,4-diones. nih.gov Investigations into the reduction of one or both carbonyl groups could lead to novel diol or amino alcohol structures. Furthermore, radical-mediated reactions could offer pathways to functionalize the piperidine ring at otherwise unreactive positions. mdpi.com Understanding these fundamental reactivity patterns is a prerequisite for utilizing this compound as a building block in the synthesis of more complex molecules.
Integration into Advanced Functional Materials
While there is no current research on the use of this compound in materials science, its structure suggests several hypothetical avenues for exploration. The piperidine-2,4-dione moiety could be incorporated as a monomer into polymers, potentially imparting unique thermal or mechanical properties. The polarity and hydrogen bond accepting capabilities of the dione (B5365651) functionality could be exploited in the design of supramolecular assemblies or liquid crystals.
Future research could focus on synthesizing polymers with pendant this compound units and characterizing their properties. Another direction could be to explore its use as a component in metal-organic frameworks (MOFs), where the carbonyl groups could act as coordination sites for metal ions. The rigidity of the piperidine ring combined with the specific substitution pattern might lead to materials with interesting porous structures or catalytic activities.
Machine Learning Approaches in Predicting Compound Reactivity or Synthesis
Hypothetically, ML models trained on large datasets of known piperidine derivatives could be used to predict various properties of this compound, such as its solubility, toxicity, or potential biological targets. nih.gov In the realm of synthesis, ML algorithms could help identify the most promising synthetic routes or optimize reaction conditions, thereby reducing the experimental workload. researchgate.net While the accuracy of these predictions would depend on the quality and relevance of the training data, such in silico screening represents a powerful tool for accelerating the investigation of novel chemical entities.
Table 2: Potential Applications of Machine Learning for this compound Research
| ML Application | Predicted Property/Outcome | Required Data for Model Training | Potential Impact |
| QSAR Modeling | Biological activity, toxicity | Large datasets of structurally related compounds with known activities | Prioritization of biological screening efforts |
| Retrosynthetic Analysis | Plausible synthetic routes | Databases of known chemical reactions | More efficient synthesis planning |
| Reaction Yield Prediction | Yields for specific synthetic steps | Datasets of similar reactions with varying substrates and conditions | Optimization of synthetic procedures |
This table outlines potential future applications of machine learning and does not reflect existing research on the title compound.
Environmental and Sustainability Considerations in Synthesis and Application
As with any new chemical entity, a forward-looking research plan for this compound must include an assessment of its environmental impact and the sustainability of its synthesis. researchgate.net Future research should aim to develop synthetic routes that adhere to the principles of green chemistry, such as using renewable starting materials, minimizing waste, and employing catalytic methods. acgpubs.orgrsc.org
Life cycle assessment (LCA) could be hypothetically applied to evaluate the environmental footprint of different potential synthetic pathways to this compound. researchgate.net Furthermore, studies on its biodegradability and ecotoxicity would be essential before any potential large-scale application could be considered. By integrating these considerations early in the research and development process, the scientific community can ensure that the exploration of novel compounds like this compound proceeds in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,6-Dimethylpiperidine-2,4-dione, and how can experimental parameters be optimized?
- Methodology : The compound can be synthesized via alkylation of the piperidine-2,4-dione core using methylating agents (e.g., methyl iodide) under inert conditions. Optimization includes controlling reaction temperature (40–60°C) and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance yield. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
- Key Metrics : Monitor reaction progress with TLC (Rf ~0.3–0.5) and confirm purity via GC-MS or NMR (e.g., δ 2.1–2.3 ppm for methyl groups in H NMR) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques:
- FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-N stretches near 1200–1300 cm⁻¹.
- NMR : C NMR should show ketone carbons at ~200–210 ppm and methyl carbons at ~20–30 ppm.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across studies?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions. Perform dose-response curves (IC₅₀/EC₅₀) and statistical analysis (ANOVA) to confirm reproducibility .
- Case Study : If one study reports cytotoxicity at 10 µM while another shows safety up to 50 µM, assess solvent effects (DMSO tolerance) and cell line specificity (e.g., HEK293 vs. HeLa) .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., PPAR-γ for antidiabetic activity). Validate docking poses with MD simulations (GROMACS) to assess stability.
- QSAR : Develop regression models correlating substituent effects (e.g., methyl groups) with activity. Include descriptors like logP and polar surface area .
Q. What distinguishes this compound from structurally related diones (e.g., thiazolidine-2,4-dione or imidazolidine-2,4-dione)?
- Methodology : Perform comparative studies:
- Thermal Stability : TGA/DSC to compare decomposition temperatures.
- Electronic Effects : Cyclic voltammetry to assess redox behavior (e.g., piperidine ring vs. heterocyclic analogs).
- Bioactivity : Test against shared targets (e.g., antimicrobial panels) to identify unique pharmacophores .
- Key Insight : The piperidine ring in this compound enhances lipophilicity and membrane permeability compared to five-membered diones .
Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation to induce stereoselectivity.
Methodological and Analytical Considerations
Q. What green chemistry approaches are viable for synthesizing this compound?
- Methodology : Replace traditional solvents with ionic liquids or water-miscible alternatives (e.g., PEG-400). Use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours) and energy consumption .
- Metrics : Calculate E-factor (waste per product mass) and atom economy (>70% target) to assess sustainability .
Q. How should researchers handle stability issues of this compound in aqueous solutions?
- Methodology :
- pH Stability : Conduct kinetic studies across pH 3–10 (UV-Vis monitoring at λ_max ~250 nm). The compound is likely stable in neutral buffers but hydrolyzes under acidic/basic conditions.
- Formulation : Use lyophilization for long-term storage or encapsulate in liposomes to enhance stability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
